(2R)-1-Acetyl-2,3-dihydro-1H-indole-2-carboxylic acid
CAS No.: 103476-80-8
Cat. No.: VC20778334
Molecular Formula: C11H11NO3
Molecular Weight: 205.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 103476-80-8 |
|---|---|
| Molecular Formula | C11H11NO3 |
| Molecular Weight | 205.21 g/mol |
| IUPAC Name | (2R)-1-acetyl-2,3-dihydroindole-2-carboxylic acid |
| Standard InChI | InChI=1S/C11H11NO3/c1-7(13)12-9-5-3-2-4-8(9)6-10(12)11(14)15/h2-5,10H,6H2,1H3,(H,14,15)/t10-/m1/s1 |
| Standard InChI Key | OGMIMMRKTFZDKW-SNVBAGLBSA-N |
| Isomeric SMILES | CC(=O)N1[C@H](CC2=CC=CC=C21)C(=O)O |
| SMILES | CC(=O)N1C(CC2=CC=CC=C21)C(=O)O |
| Canonical SMILES | CC(=O)N1C(CC2=CC=CC=C21)C(=O)O |
Introduction
(2R)-1-Acetyl-2,3-dihydro-1H-indole-2-carboxylic acid is a complex organic compound with a molecular formula of C11H11NO3 and a molecular weight of 205.21 g/mol . It is characterized by its indole structure, which includes a benzene ring fused to a pyrrole ring, along with an acetyl group and a carboxylic acid functional group. The compound's stereochemistry is defined by the (2R) configuration, indicating a specific three-dimensional arrangement of atoms around the chiral center at the second carbon of the indole ring.
Biological Activity and Applications
(2R)-1-Acetyl-2,3-dihydro-1H-indole-2-carboxylic acid exhibits notable biological activity, particularly as a potential inhibitor of enzymes like indoleamine 2,3-dioxygenase (IDO). IDO is involved in tryptophan metabolism, and inhibiting this enzyme can lead to increased tryptophan levels, affecting various biological pathways.
Applications Overview
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Pharmaceutical Development: This compound is used as an intermediate in synthesizing pharmaceutical agents, especially those targeting neurological disorders .
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Biochemical Research: It is utilized in studies on enzyme inhibition and receptor binding, providing insights into cellular mechanisms and drug interactions .
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Material Science: The compound can enhance the mechanical properties and thermal stability of polymer materials .
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Natural Product Synthesis: It is involved in the synthesis of indole derivatives with medicinal properties .
Synthesis Methods
Several synthesis methods have been developed for (2R)-1-Acetyl-2,3-dihydro-1H-indole-2-carboxylic acid, highlighting its versatility for research and pharmaceutical applications. These methods typically involve complex organic reactions that require precise conditions to achieve the desired stereochemistry and functional group arrangement.
Comparison with Similar Compounds
| Compound Name | Structure Type | Biological Activity | Unique Features |
|---|---|---|---|
| Indole | Aromatic heterocycle | Antimicrobial, anticancer | Basic structure without substituents |
| 5-Hydroxyindole | Hydroxy-substituted indole | Neuroprotective | Hydroxyl group enhances solubility |
| 3-Indolylacetic Acid | Indole derivative | Plant growth regulator | Involved in plant hormone signaling |
| 4-Acetylindole | Acetyl-substituted indole | Antimicrobial | Lacks carboxylic acid functionality |
| (2R)-1-Acetyl-2,3-dihydro-1H-indole-2-carboxylic acid | Bicyclic with acetyl and carboxylic acid groups | Potential IDO inhibitor | Specific combination of functional groups |
This compound stands out due to its unique combination of functional groups, which may enhance its biological activity compared to simpler indoles or derivatives lacking these functionalities.
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